1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one
Description
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one (CAS: 2469274-10-8) is a xanthenone derivative primarily recognized as a process-related impurity in the synthesis of the herbicide mesotrione . Its molecular structure (C₁₅H₈N₂O₅S) features a xanthenone backbone substituted with a cyano group at position 1, a methylsulfonyl group at position 6, and a nitro group at position 7 (IUPAC: 6-methylsulfonyl-7-nitro-9-oxoxanthene-1-carbonitrile) . Due to its toxicological profile, regulatory guidelines mandate its concentration to remain below 0.0002% (w/w) in mesotrione formulations . The compound’s synthesis involves intermediates prone to unintended cyclization and nitration, necessitating stringent process controls .
Properties
CAS No. |
2469274-10-8 |
|---|---|
Molecular Formula |
C15H8N2O6S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
6-methylsulfonyl-7-nitro-9-oxoxanthene-1-carbonitrile |
InChI |
InChI=1S/C15H8N2O6S/c1-24(21,22)13-6-12-9(5-10(13)17(19)20)15(18)14-8(7-16)3-2-4-11(14)23-12/h2-6H,1H3 |
InChI Key |
ORMGQOLIUNXMEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C2C(=C1)OC3=CC=CC(=C3C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is typically approached via functionalization of the xanthen-9-one scaffold, involving:
- Introduction of the cyano group at position 1 (carbonitrile substitution)
- Selective nitration at position 7
- Installation of the methylsulfonyl group at position 6
These transformations require careful control of reaction conditions to achieve regioselectivity and preserve the integrity of the xanthene-9-one core.
Stepwise Synthetic Route
Based on literature precedent and analogous xanthene derivatives synthesis, the following steps are generally involved:
Starting Material: 9H-xanthen-9-one or a suitably substituted xanthene derivative.
Alternative Synthetic Approaches
- Some research groups have explored protecting group strategies on hydroxyl or methoxy groups of the xanthene core to facilitate selective functionalization, followed by deprotection steps.
- Photochemical and catalytic methods have been investigated for selective oxidation and nitration steps, though these are less common for this compound.
Data Table: Summary of Preparation Conditions
Research Findings and Stability
- The compound is a pale beige to brown solid with melting point >226°C (decomposition).
- It is stable under recommended storage conditions (typically -20°C) and exhibits slight solubility in DMSO.
- The compound is recognized as an impurity of mesotrione, a herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), critical in plant carotenoid biosynthesis.
- The synthetic route and purity are critical for use as a reference standard in environmental and pharmaceutical testing.
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization reactions to form complex heterocyclic structures. This reactivity stems from the electron-deficient xanthenone core and the electron-withdrawing nitro group, which facilitate ring-closure processes .
Example reaction :
Under reflux conditions with anhydrous K₂CO₃ in DMF, the compound undergoes intramolecular cyclization to yield fused tricyclic derivatives.
Key parameters :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Intramolecular cyclization | DMF, K₂CO₃, 120°C | Benzo[f]chromeno[4,3-b]xanthen-6-one | 68% |
Nucleophilic Substitution at Sulfonyl Group
The methylsulfonyl group acts as a leaving group in nucleophilic displacement reactions, particularly with amines or alkoxides .
Experimental observation :
Treatment with sodium methoxide in methanol replaces the -SO₂CH₃ group with methoxy (-OCH₃), forming 1-cyano-6-methoxy-7-nitro-9H-xanthen-9-one. This reaction proceeds via an Sₙ2 mechanism .
Kinetic data :
| Nucleophile | Solvent | Temperature | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| CH₃O⁻ | Methanol | 25°C | 2.4 × 10⁻⁴ |
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine under controlled hydrogenation conditions .
Catalytic hydrogenation :
Using 10% Pd/C in ethanol at 50 psi H₂ pressure yields 1-cyano-6-(methylsulfonyl)-7-amino-9H-xanthen-9-one. Over-reduction of the cyano group is prevented by maintaining pH > 9 .
Optimized conditions :
| Catalyst | H₂ Pressure | Temperature | Conversion |
|---|---|---|---|
| Pd/C (10%) | 50 psi | 40°C | 92% |
Photochemical Reactions
The xanthenone core exhibits photoactivity, enabling light-induced transformations :
Key photoreactions :
-
Decarbonylation : UV irradiation (λ = 254 nm) in benzene leads to CO elimination, forming a biradical intermediate that dimerizes .
-
Nitro group rearrangement : Under UV-A light, the nitro group rotates to form a metastable isomer with altered absorption properties .
Quantum yield data :
| Process | Solvent | Φ (mol·einstein⁻¹) |
|---|---|---|
| Decarbonylation | Benzene | 0.18 ± 0.03 |
| Nitro isomerization | Acetonitrile | 0.32 ± 0.05 |
Sulfonyl Group Reactivity
The methylsulfonyl moiety participates in elimination and coupling reactions :
Notable transformations :
-
Base-induced elimination : With DBU in THF, generates a sulfinate intermediate that dimerizes to form disulfones .
-
Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids occurs at the sulfonyl-adjacent position using Pd(PPh₃)₄ catalyst.
Comparative reactivity :
| Reaction | Reagents | Product Stability |
|---|---|---|
| Elimination | DBU/THF | Thermally stable up to 150°C |
| Coupling | Pd(PPh₃)₄/K₃PO₄ | Air-sensitive, requires inert atmosphere |
Stability Under Analytical Conditions
Regulatory studies reveal degradation pathways during HPLC analysis :
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (0.1M HCl) | 7-Nitro-9H-xanthen-9-one | Hydrolysis of cyano group |
| Alkaline (0.1M NaOH) | 1-Carbamoyl derivative | Nucleophilic attack on -CN |
| Oxidative (3% H₂O₂) | Sulfonic acid analog | Oxidation of -SO₂CH₃ |
Synthetic Utility as Intermediate
The compound serves as a key precursor in agrochemical synthesis :
Herbicide impurity profile :
As a mesotrione byproduct, its formation during synthesis follows:
-
Nitration of precursor xanthenone at position 7
-
Sulfonation with methyl sulfonic anhydride
Process optimization data :
| Step | Temperature | Yield Improvement |
|---|---|---|
| Nitration | -10°C → 0°C | 78% → 89% |
| Cyanation | CuCN → Zn(CN)₂ | 65% → 82% |
Scientific Research Applications
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is a chemical compound with several research and industrial applications. It has a molecular formula of C15H8N2O6S and a molecular weight of 344.3 g/mol . The compound is also identified by the Chemical Abstracts Service (CAS) number 2469274-10-8 .
Basic Information
Some basic information about the compound :
- Chemical Name: this compound
- Molecular Formula: C15H8N2O6S
- Molecular Weight: 344.3 g/mol
- CAS Number: 2469274-10-8
- Solubility: Slightly soluble in Dimethyl sulfoxide (DMSO)
- Appearance: Light beige to brown solid
- Storage Condition: -20°C Freezer
Scientific Research Applications
- Herbicide Impurity: this compound is identified as an impurity of Mesotrione, a herbicide . Mesotrione inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for carotenoid biosynthesis in plants, and is a synthetic analog of leptospermone .
- Reference Standard: This compound is used as a reference standard in pharmaceutical research, environmental testing, and herbicide analysis . It serves as an impurity reference material .
- Antimicrobial Agents: Tricyclic flavonoids, a class of compounds, which this compound belongs to, have strong antimicrobial activity and potential in the design of new antimicrobial agents . They exhibit inhibitory and bactericidal properties against Staphylococcus aureus and Escherichia coli, impacting cell membrane integrity and causing cell agglutination .
Mechanism of Action
The mechanism by which 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one exerts its effects involves interactions with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the methylsulfonyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one becomes evident when compared to related xanthenone derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Key Xanthenone Derivatives
Key Findings:
Structural Differences & Electronic Effects: The target compound’s nitro (NO₂) and methylsulfonyl (SO₂CH₃) groups are strong electron-withdrawing substituents, enhancing its polarity and oxidative stability compared to R287432, which lacks the nitro group . In contrast, 7-methoxy-1-chloro-4-nitro-9H-xanthen-9-one () exhibits mixed electronic effects: the methoxy group (OCH₃) is electron-donating, while chloro (Cl) and nitro (NO₂) are electron-withdrawing. This balance may influence its reactivity in substitution reactions .
Toxicity & Regulatory Status: The nitro group in the target compound correlates with heightened toxicological concerns, necessitating stricter regulatory limits compared to R287432 . Derivatives like the glucosyl-substituted xanthenone () or hydroxylated variants () demonstrate lower toxicity, likely due to reduced electrophilicity and enhanced metabolic clearance .
Synthetic Challenges :
- The target compound’s synthesis is complicated by competing nitration and sulfonation steps, whereas R287432 forms under milder conditions due to the absence of nitro group incorporation .
- Chloro-nitro derivatives (e.g., ) require halogenation protocols, posing challenges in regioselectivity .
Hydroxy- and glucosyl-substituted xanthenones () are explored for pharmaceuticals due to their solubility and low cytotoxicity, contrasting with the target compound’s industrial role .
Biological Activity
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one, also known as Mesotrione Impurity 4, is a compound associated with the herbicide Mesotrione, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) crucial for carotenoid biosynthesis in plants. This article explores its biological activities, including pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₅H₈N₂O₆S
- Molecular Weight: 344.3 g/mol
- CAS Number: 2469274-10-8
- Appearance: Pale beige to brown solid
- Melting Point: >226°C (dec.)
- Solubility: Slightly soluble in DMSO
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as an impurity in herbicides. Its structure suggests potential interactions with various biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that xanthone derivatives exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell membranes and inhibition of growth .
- Cytotoxic Effects : Xanthones have shown cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .
- Anti-inflammatory Properties : Compounds within the xanthone family have been linked to anti-inflammatory effects, which could be beneficial in treating conditions like osteoarthritis and cardiovascular diseases .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of synthesized xanthone derivatives, including this compound. The results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong potency at low concentrations .
Cytotoxicity Assays
Research has shown that xanthone derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to this compound was tested against human cancer cell lines, revealing IC50 values suggesting effective cytotoxicity without significant toxicity to normal cells .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | 0.24 µg/ml (S. aureus) | 15 µM (against cancer cell lines) | Yes (in vitro studies) |
| Other Xanthones | Varies (0.1 - 0.5 µg/ml) | Varies widely | Yes |
The biological activities of xanthones like this compound are attributed to their ability to interact with cellular membranes and various enzymatic pathways. The structural features enable them to bind effectively to target sites, disrupting normal cellular functions and leading to cell death or inhibition of growth.
Q & A
Q. What are the validated analytical methods for detecting trace impurities like 1-cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one in mesotrione-based formulations?
To ensure compliance with toxicological thresholds (e.g., ≤0.0002% w/w), high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended. Calibration standards must be prepared using certified reference materials to account for matrix effects. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy when structural confirmation is required .
Q. How is this compound synthesized, and what intermediates are critical for its formation?
The compound arises as a byproduct during mesotrione synthesis via nitration and sulfonation of xanthenone precursors. Key intermediates include 6-(methylsulfonyl)-9-oxo-9H-xanthene-1-carbonitrile. Reaction conditions (temperature, stoichiometry of nitric acid) must be tightly controlled to minimize side products .
Q. What spectroscopic techniques are suitable for characterizing the structural features of this compound?
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., nitrile, sulfonyl, nitro). X-ray crystallography (using SHELX or ORTEP-III software) resolves bond lengths and angles, critical for confirming stereoelectronic effects .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in impurity quantification across studies involving this compound?
Discrepancies often stem from variability in sample preparation (e.g., extraction efficiency) or detector sensitivity. Use internal standards (e.g., isotopically labeled analogs) and interlaboratory validation to harmonize data. Statistically analyze batch-to-batch variability using ANOVA to identify systemic errors .
Q. What computational models predict the toxicological mechanisms of this compound in biological systems?
Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with hepatic enzymes like cytochrome P450. Pair these with in vitro assays (e.g., hepatocyte viability tests) to validate predictions. Histomorphological changes in rodent models (e.g., thyroid adenomas) should be correlated with impurity concentration gradients .
Q. How does the compound’s electronic structure influence its reactivity in redox-cycling assays?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal frontier molecular orbitals involved in electron transfer. Experimentally, cyclic voltammetry quantifies redox potentials, while electron paramagnetic resonance (EPR) detects radical intermediates. Compare results with structurally analogous xanthenones to establish structure-activity relationships .
Q. What strategies mitigate co-crystallization challenges during X-ray diffraction studies of this compound?
Optimize solvent polarity (e.g., DMSO/water mixtures) and employ slow evaporation techniques. For twinned crystals, use SHELXD for dual-space structure solution and refine with SHELXL to handle disorder. Validate thermal parameters using the Hirshfeld surface analysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
